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Compound of Interest

Compound Name: LY2886721 hydrochloride

Cat. No.: B580903 Get Quote

LY2886721 is a potent inhibitor of human BACE1, but it notably lacks selectivity over the

closely related aspartyl protease, BACE2.[1][3][4] In fact, biochemical assays demonstrate that

LY2886721 is approximately twice as potent against BACE2 as it is against BACE1.[1][4]

However, the compound shows high selectivity against other key aspartyl proteases such as

Cathepsin D, pepsin, and renin, with negligible inhibition observed at high concentrations.[1][4]

[5]

The inhibitory activity of LY2886721 has also been confirmed in cell-based models, where it

effectively reduces Aβ production in both human embryonic kidney (HEK293) cells expressing

mutated amyloid precursor protein (APP) and in primary neuronal cultures from PDAPP mice.

[1][3]

Target Enzyme/Cell Line Parameter Value (nM)

Recombinant Human BACE1 IC50 20.3 (SD 10.1)[1][4][5]

Recombinant Human BACE2 IC50 10.2 (SD 4.8)[1][4][5]

Cathepsin D IC50 >100,000[1][4][5]

Pepsin IC50 >100,000[1][5]

Renin IC50 >100,000[1][5]

HEK293Swe Cells (Aβ1-40) EC50 18.5[1][3]

HEK293Swe Cells (Aβ1-42) EC50 19.7[1][3]

PDAPP Neuronal Cultures EC50 ~10[3]
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Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory potency

and selectivity of LY2886721.

Recombinant BACE1 and BACE2 Biochemical Assays
The in vitro potency of LY2886721 was determined using enzymatic assays with purified

recombinant human BACE1 and BACE2.[1]

Enzyme Source: Purified recombinant human BACE1 or BACE2.[1]

Substrate: A synthetic fluorescence resonance energy transfer (FRET) peptide.[1]

Methodology: The assays were conducted by measuring the cleavage of the FRET peptide

substrate by the respective enzyme in the presence of varying concentrations of LY2886721.

A 10-point inhibition curve was generated for each assay.[1]

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by

fitting the concentration-response data to a four-parameter logistic equation.[1]

Cell-Based Assays for BACE1 Inhibition
To assess the activity of LY2886721 in a cellular context, two different cell-based models were

utilized.[1]

HEK293Swe Cell Assay:

Cell Line: A human embryonic kidney cell line (HEK293) stably transfected to express

APP751cDNA containing the Swedish (K670N/M671L) mutation (HEK293Swe).[1][5]

Protocol: Cells were exposed overnight to increasing concentrations of LY2886721.[1][3]

The conditioned medium was then collected to measure the levels of secreted Aβ1-40 and

Aβ1-42 as an index of BACE1 inhibition.[5]

Cytotoxicity Assessment: Compound cytotoxicity was evaluated in parallel using a

CellTiter96 Aqueous Non-Radioactive Cell Proliferation assay to ensure that the observed

reduction in Aβ was not due to cell death.[5]
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PDAPP Mouse Primary Neuronal Culture Assay:

Cell Source: Primary cortical neuronal cultures were prepared from embryonic PDAPP

(APPV717F) transgenic mice.[1][4]

Protocol: Similar to the HEK293Swe assay, neuronal cultures were exposed to a range of

LY2886721 concentrations. The amount of Aβ secreted into the media was subsequently

measured.[4]

Cytotoxicity Assessment: The MTT assay was used to assess any potential cytotoxicity of

the compound in these primary cells.[4]

Visualizations: Pathways and Workflows
Amyloid Precursor Protein (APP) Processing Pathway
The diagram below illustrates the two main pathways for APP processing: the non-

amyloidogenic pathway initiated by α-secretase and the amyloidogenic pathway initiated by

BACE1. LY2886721 acts by inhibiting BACE1, thereby reducing the production of Aβ peptides.

BACE2 can also cleave APP, but its physiological role in this process is less understood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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